molecular formula C9H12N2O2 B15217566 Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

Cat. No.: B15217566
M. Wt: 180.20 g/mol
InChI Key: OIDDMEDVTAMJMC-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives It features a fused bicyclic structure consisting of a pyrrole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its fused bicyclic structure provides stability and potential for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-6-11-8(7)3-5-10-11/h3,5,7H,2,4,6H2,1H3

InChI Key

OIDDMEDVTAMJMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN2C1=CC=N2

Origin of Product

United States

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